molecular formula C18H17N3O3 B2733647 N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]furan-2-carboxamide CAS No. 1020974-61-1

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]furan-2-carboxamide

Cat. No.: B2733647
CAS No.: 1020974-61-1
M. Wt: 323.352
InChI Key: WVSWMOXXUJVHBW-UHFFFAOYSA-N
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Description

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]furan-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan-2-carboxamide core, which is substituted with a 5-(6-ethoxypyridazin-3-yl)-2-methylphenyl group. The presence of both furan and pyridazine rings in its structure contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]furan-2-carboxamide typically involves multi-step organic synthesis. The general synthetic route includes the following steps:

    Formation of the furan-2-carboxamide core: This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the 5-(6-ethoxypyridazin-3-yl)-2-methylphenyl group: This step involves the coupling of the furan-2-carboxamide core with a 5-(6-ethoxypyridazin-3-yl)-2-methylphenyl halide or boronic acid derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The ethoxy group on the pyridazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-(6-ethoxypyridazin-3-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]furan-2-carboxamide

Uniqueness

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-23-17-9-8-14(20-21-17)13-7-6-12(2)15(11-13)19-18(22)16-5-4-10-24-16/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSWMOXXUJVHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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